4-[4-Hydroxy-3,5-bis(piperidin-1-ylmethyl)phenyl]sulfonyl-2,6-bis(piperidin-1-ylmethyl)phenol
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Overview
Description
4-[4-Hydroxy-3,5-bis(piperidin-1-ylmethyl)phenyl]sulfonyl-2,6-bis(piperidin-1-ylmethyl)phenol is a complex organic compound characterized by its multiple piperidin-1-ylmethyl groups and phenolic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Hydroxy-3,5-bis(piperidin-1-ylmethyl)phenyl]sulfonyl-2,6-bis(piperidin-1-ylmethyl)phenol typically involves multi-step organic reactions. The process begins with the preparation of the phenolic core, followed by the introduction of piperidin-1-ylmethyl groups through nucleophilic substitution reactions. The sulfonyl group is then introduced via sulfonation reactions. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods allow for better control over reaction parameters and can lead to higher yields and consistent product quality. The use of automated systems and real-time monitoring can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-Hydroxy-3,5-bis(piperidin-1-ylmethyl)phenyl]sulfonyl-2,6-bis(piperidin-1-ylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidin-1-ylmethyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce sulfides.
Scientific Research Applications
4-[4-Hydroxy-3,5-bis(piperidin-1-ylmethyl)phenyl]sulfonyl-2,6-bis(piperidin-1-ylmethyl)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-Hydroxy-3,5-bis(piperidin-1-ylmethyl)phenyl]sulfonyl-2,6-bis(piperidin-1-ylmethyl)phenol involves its interaction with specific molecular targets. The phenolic groups can participate in hydrogen bonding and electron transfer processes, while the piperidin-1-ylmethyl groups can enhance the compound’s binding affinity to target proteins. The sulfonyl group may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
(-)-Carvone: A natural compound found in spearmint with bioactive properties.
Uniqueness
4-[4-Hydroxy-3,5-bis(piperidin-1-ylmethyl)phenyl]sulfonyl-2,6-bis(piperidin-1-ylmethyl)phenol is unique due to its combination of phenolic, sulfonyl, and piperidin-1-ylmethyl groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
5433-99-8 |
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Molecular Formula |
C36H54N4O4S |
Molecular Weight |
638.9 g/mol |
IUPAC Name |
4-[4-hydroxy-3,5-bis(piperidin-1-ylmethyl)phenyl]sulfonyl-2,6-bis(piperidin-1-ylmethyl)phenol |
InChI |
InChI=1S/C36H54N4O4S/c41-35-29(25-37-13-5-1-6-14-37)21-33(22-30(35)26-38-15-7-2-8-16-38)45(43,44)34-23-31(27-39-17-9-3-10-18-39)36(42)32(24-34)28-40-19-11-4-12-20-40/h21-24,41-42H,1-20,25-28H2 |
InChI Key |
LYFOEKSKMXSOTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC(=C2O)CN3CCCCC3)S(=O)(=O)C4=CC(=C(C(=C4)CN5CCCCC5)O)CN6CCCCC6 |
Origin of Product |
United States |
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